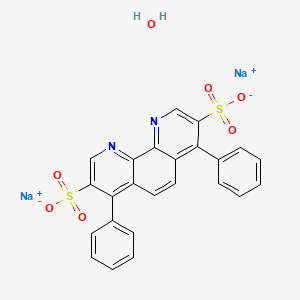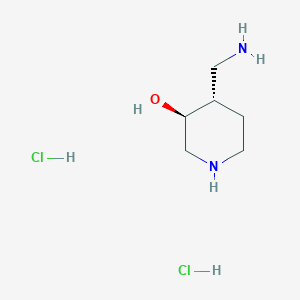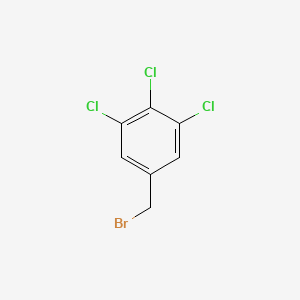
6-Hidroxi-2-(trifluorometil)nicotinato de metilo
Descripción general
Descripción
“Methyl 6-hydroxy-2-(trifluoromethyl)nicotinate” is a chemical compound with the molecular formula C8H6F3NO3 . It has a molecular weight of 221.13 . The IUPAC name for this compound is methyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate .
Molecular Structure Analysis
The InChI code for “Methyl 6-hydroxy-2-(trifluoromethyl)nicotinate” is 1S/C8H6F3NO3/c1-15-7(14)4-2-3-5(8(9,10)11)12-6(4)13/h2-3H,1H3,(H,12,13) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“Methyl 6-hydroxy-2-(trifluoromethyl)nicotinate” is stored at temperatures between 28°C .Aplicaciones Científicas De Investigación
Desarrollo Farmacéutico
El grupo trifluorometil en compuestos como el 6-Hidroxi-2-(trifluorometil)nicotinato de metilo es conocido por mejorar la actividad biológica y la estabilidad metabólica de los fármacos . Este compuesto podría ser fundamental en la síntesis de nuevas moléculas de fármacos, particularmente aquellas que se dirigen a enfermedades donde la modulación de las interacciones proteína-ligando es crucial.
Safety and Hazards
This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Mecanismo De Acción
Target of Action
Similar compounds like methyl nicotinate are known to act as peripheral vasodilators .
Mode of Action
It is likely that it interacts with its targets to induce specific biochemical changes, similar to methyl nicotinate, which enhances local blood flow at the site of application .
Pharmacokinetics
It is slightly soluble in water , which may influence its bioavailability.
Result of Action
Based on its structural similarity to methyl nicotinate, it may induce vasodilation of the peripheral blood capillaries .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 6-hydroxy-2-(trifluoromethyl)nicotinate. For instance, its solubility in water suggests that it may be more effective in aqueous environments. Additionally, it should be stored in cool, dry conditions in well-sealed containers to maintain its stability .
Análisis Bioquímico
Biochemical Properties
Methyl 6-hydroxy-2-(trifluoromethyl)nicotinate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the activity of these enzymes, thereby affecting cellular redox balance and oxidative stress levels .
Cellular Effects
The effects of Methyl 6-hydroxy-2-(trifluoromethyl)nicotinate on various types of cells and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to activate the Nrf2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress. Additionally, Methyl 6-hydroxy-2-(trifluoromethyl)nicotinate can modulate the expression of genes involved in antioxidant defense, such as heme oxygenase-1 and glutathione peroxidase .
Molecular Mechanism
At the molecular level, Methyl 6-hydroxy-2-(trifluoromethyl)nicotinate exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound has been shown to inhibit the activity of certain kinases involved in inflammatory responses, thereby reducing inflammation. Additionally, Methyl 6-hydroxy-2-(trifluoromethyl)nicotinate can influence gene expression by modulating transcription factors and epigenetic modifications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 6-hydroxy-2-(trifluoromethyl)nicotinate can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to Methyl 6-hydroxy-2-(trifluoromethyl)nicotinate can lead to adaptive cellular responses, such as increased expression of antioxidant enzymes and enhanced cellular resilience to oxidative stress .
Dosage Effects in Animal Models
The effects of Methyl 6-hydroxy-2-(trifluoromethyl)nicotinate vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as reducing oxidative stress and inflammation. At high doses, it can cause toxic or adverse effects, including liver damage and impaired cellular function. Threshold effects have been observed, indicating that there is a narrow therapeutic window for the safe and effective use of Methyl 6-hydroxy-2-(trifluoromethyl)nicotinate .
Metabolic Pathways
Methyl 6-hydroxy-2-(trifluoromethyl)nicotinate is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound can modulate the activity of enzymes involved in the tricarboxylic acid cycle and glycolysis, thereby influencing cellular energy production and metabolic homeostasis .
Transport and Distribution
The transport and distribution of Methyl 6-hydroxy-2-(trifluoromethyl)nicotinate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via organic anion transporters and can accumulate in specific cellular compartments, such as the mitochondria and nucleus. These localization patterns can affect the compound’s activity and function within the cell .
Subcellular Localization
Methyl 6-hydroxy-2-(trifluoromethyl)nicotinate exhibits distinct subcellular localization patterns. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound has been observed to localize to the mitochondria, where it can modulate mitochondrial function and oxidative phosphorylation. Additionally, it can be found in the nucleus, where it can influence gene expression and chromatin structure .
Propiedades
IUPAC Name |
methyl 6-oxo-2-(trifluoromethyl)-1H-pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c1-15-7(14)4-2-3-5(13)12-6(4)8(9,10)11/h2-3H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBFROYOVJIVCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NC(=O)C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


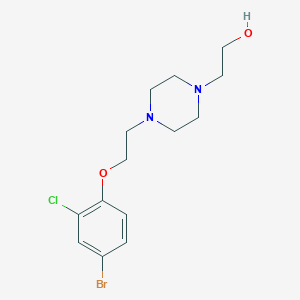
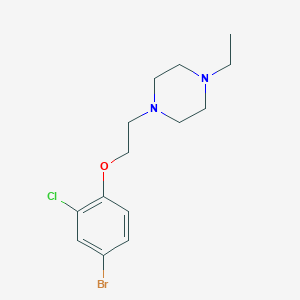
![tert-Butyl (3-oxobicyclo[3.2.1]octan-8-yl)carbamate](/img/structure/B1529122.png)
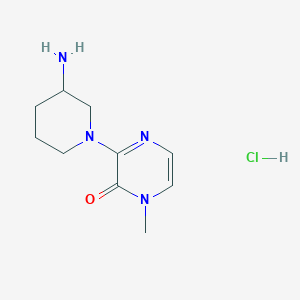


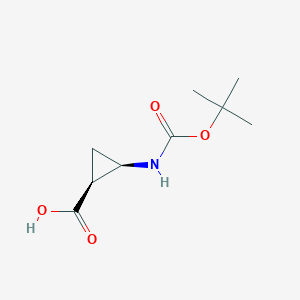
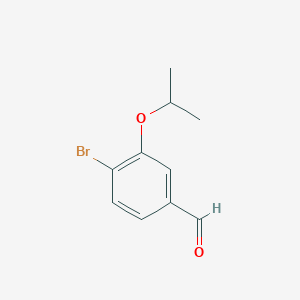
![5-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride](/img/structure/B1529133.png)

